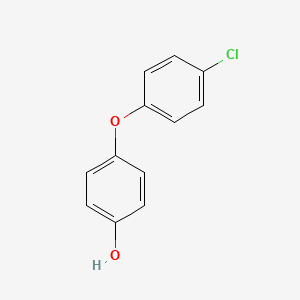

4-(4-Chlorophenoxy)phenol

描述

Contextualization of Aryloxy-Aryl Structures in Modern Chemical Synthesis and Applications

The aryloxy-aryl motif is a cornerstone in modern organic synthesis, providing a foundational structure for developing complex molecules. researchgate.net The synthesis of these structures often employs methods like nucleophilic aromatic substitution, where a phenoxide acts as a nucleophile to displace a halide on another aromatic ring. mdpi.comencyclopedia.pub This classic reaction, along with modern metal-catalyzed cross-coupling reactions, allows for the construction of diverse diphenyl ether derivatives. mdpi.comnih.gov

These synthetic efforts are driven by the wide-ranging applications of aryloxy-aryl compounds. They are integral to the creation of pharmaceuticals, displaying activities such as antibacterial, antifungal, anticancer, and anti-inflammatory properties. researchgate.netmdpi.comchemimpex.com For instance, certain aryloxy alkyl imidazoles have been synthesized and evaluated as potential antileishmanial agents. researchgate.net Beyond medicine, these structures are crucial in materials science for developing functional plastics, polymers, and as additives like antioxidants and ultraviolet absorbers. mdpi.comnih.gov

Research Significance of 4-(4-Chlorophenoxy)phenol within Substituted Diphenyl Ethers

Within the broad class of aryloxy-aryl compounds, substituted diphenyl ethers represent a particularly researched subgroup. This compound, a chlorinated diphenyl ether, has garnered attention for its significant biological activities. Its structure is recognized as a key intermediate in the synthesis of specialty chemicals and is particularly noted for its excellent antimicrobial properties. researchgate.net This makes it a valuable compound in the development of disinfectants, antiseptics, and preservatives for personal care products. researchgate.net

The research significance of this compound is pronounced in the agricultural sector, where it serves as an active ingredient or a precursor in the formulation of herbicides and fungicides. researchgate.net Its unique structure is reported to effectively penetrate plant tissues, enhancing the efficacy of crop protection products. researchgate.net Furthermore, studies on related substituted diphenyl ethers have revealed their potential as a novel platform for chemotherapeutics. These compounds have been shown to inhibit essential enzymes in bacteria, opening avenues for the development of new drugs to combat pathogens. ontosight.ai The chlorinated nature of this compound is a key aspect of its reactivity and biological interaction, a feature common to many bioactive halogenated phenols.

Scope and Objectives of Academic Inquiry Pertaining to this compound Research

Academic research into this compound is multifaceted, with several key objectives guiding scientific inquiry. A primary goal is to leverage this compound as a building block for the synthesis of novel, more complex molecules with enhanced or specific biological activities. This involves using it as a starting material to create new derivatives for potential use in pharmaceuticals and agrochemicals. researchgate.net

A significant portion of research is dedicated to exploring its full potential as an active agent. This includes detailed investigations into its antimicrobial, herbicidal, and fungicidal mechanisms to optimize its application in agricultural and sanitation industries. researchgate.net The potential for this class of compounds to act as a stabilizer in polymer production also presents a research avenue for materials science. researchgate.net

Furthermore, fundamental academic inquiry focuses on the physicochemical properties of this compound and related structures. Understanding its chemical stability, reactivity, and conformational properties is crucial for predicting its behavior in various applications and for the rational design of new derivatives. The ultimate aim of this comprehensive research is to fully characterize the compound's potential and pave the way for new, effective, and safe applications in a variety of industrial and therapeutic fields.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 21567-18-0 | researchgate.net |

| Molecular Formula | C₁₂H₉ClO₂ | researchgate.net |

| Molecular Weight | 220.65 g/mol | researchgate.net |

| Appearance | Beige solid | researchgate.net |

| Melting Point | 80-85 °C | researchgate.net |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(4-chlorophenoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO2/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQMRZWSYBUCVAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30492772 | |

| Record name | 4-(4-Chlorophenoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30492772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21567-18-0 | |

| Record name | 4-(4-Chlorophenoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30492772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Chlorophenoxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 4 Chlorophenoxy Phenol

Established and Emerging Synthetic Routes for 4-(4-Chlorophenoxy)phenol

The synthesis of this compound, a significant diaryl ether, is primarily achieved through cross-coupling reactions. These methods have evolved from traditional high-temperature processes to more refined catalytic systems, aiming for higher yields, selectivity, and milder reaction conditions.

Conventional Reaction Pathways for Phenoxy-Phenol Synthesis Involving Halogenated Precursors

Historically, the Ullmann condensation has been a cornerstone for the synthesis of diaryl ethers. wikipedia.org This reaction typically involves the copper-promoted coupling of an aryl halide with a phenol (B47542). In the context of this compound, this would involve the reaction of a halogenated benzene (B151609) derivative with hydroquinone (B1673460) or a related precursor. The traditional Ullmann reaction often requires high temperatures, typically between 150-250 °C, and the use of polar, high-boiling solvents like dimethylformamide (DMF) or nitrobenzene. wikipedia.org Stoichiometric amounts of copper or its salts are often necessary. wikipedia.org

Another conventional approach is nucleophilic aromatic substitution (SNAr). This pathway is viable when the aryl halide is "activated" by electron-withdrawing groups, which facilitate the attack of a phenoxide nucleophile. wikipedia.org For instance, the synthesis of 4-(4-chlorophenoxy)nitrobenzene is achieved by reacting 4-fluoronitrobenzene with 4-chlorophenol (B41353) in the presence of potassium carbonate in dimethylsulfoxide (DMSO) at 70°C. prepchem.com The nitro group can subsequently be reduced and converted to a hydroxyl group to yield the desired product.

A patented process describes the preparation of 4-phenoxyphenols through the diazotization of corresponding anilines in a hydrochloric acid medium, followed by boiling in aqueous sulfuric acid at temperatures between 110 to 150°C. googleapis.com This method highlights the transformation of an amino group to a hydroxyl group as a key step in forming the phenol moiety.

Development and Optimization of Catalytic Systems for this compound Production (e.g., Copper-Mediated Reactions)

Modern synthetic efforts have focused on developing more efficient catalytic systems to overcome the harsh conditions of traditional methods. Copper-catalyzed cross-coupling reactions remain a central theme, but with significant improvements. The use of soluble copper catalysts, often in combination with ligands, has enabled reactions to proceed at lower temperatures and with greater efficiency. organic-chemistry.orgrsc.org

Key advancements in copper-catalyzed diaryl ether synthesis include:

Ligand-Assisted Catalysis: Ligands such as N,N-dimethylglycine and 1,3-diphenyl-1,3-propanedione have been shown to promote copper-catalyzed C-O bond formation at milder temperatures (e.g., 90-110°C). organic-chemistry.orgtandfonline.com For example, the use of CuI with 1,3-diphenyl-1,3-propanedione and KF/Al2O3 as a base in toluene (B28343) allows for the efficient coupling of various aryl iodides with phenols. tandfonline.com

Air-Stable Catalysts: The development of air-stable and soluble copper(I) catalysts, such as bromo(triphenylphosphine)copper(I), has simplified the experimental setup by eliminating the need for strictly inert atmospheres. researchgate.net

Alternative Reaction Media: Research has explored the use of more environmentally friendly or recyclable solvents. For instance, ionic liquids like 1-butyl-3-methylimidazolium bromide ([Bmim]Br) can serve as both a solvent and a catalyst, enabling reactions at room temperature in a solvent-free system.

The choice of base is also critical. While cesium carbonate (Cs₂CO₃) is highly effective, it is hygroscopic and can be costly. tandfonline.comresearchgate.net Alternative bases like potassium carbonate (K₂CO₃) and potassium fluoride (B91410) on alumina (B75360) (KF/Al₂O₃) have been successfully employed. tandfonline.comglobethesis.com

Table 1: Comparison of Catalytic Systems for Diaryl Ether Synthesis

| Catalyst System | Ligand/Additive | Base | Solvent | Temperature (°C) | Key Advantages |

| CuI | N,N-dimethylglycine | Cs₂CO₃ | Toluene | 90 | Milder conditions, good for aryl iodides/bromides. organic-chemistry.org |

| CuI | 1,3-diphenyl-1,3-propanedione | KF/Al₂O₃ | Toluene | 100-110 | Operationally simple, efficient for aryl iodides. tandfonline.com |

| Cu(PPh₃)₃Br | None | Cs₂CO₃ | NMP | 120-165 | Air-stable catalyst, good yields. researchgate.net |

| CuCl | 1,2-Propanediol | KOH | Toluene | 115 | Reduced reaction temperature and time. globethesis.com |

| Pd(OAc)₂ | 1,3-dialkylimidazolinium bromide | NaH | Not specified | Not specified | Palladium-catalyzed alternative. organic-chemistry.org |

This table is generated based on data from multiple sources to provide a comparative overview.

Strategies for Minimizing By-product Formation in Industrial Syntheses (e.g., Suppression of 4-(4′-Chlorophenoxy)phenol Side-Product in P-Phenoxyphenol Production)

In the industrial synthesis of phenoxyphenols, controlling regioselectivity and minimizing by-product formation are crucial for achieving high purity and yield. The formation of positional isomers is a common challenge. For example, in the synthesis of p-phenoxyphenol, the formation of the ortho- or meta-isomers can occur.

Key strategies to minimize by-products include:

Optimizing Reaction Temperature: Higher temperatures can sometimes lead to an increase in by-products. mdpi.com Careful control of the reaction temperature is essential. For instance, in the diazotization-hydrolysis route, boiling at 115-125°C is preferred, as lower temperatures can significantly increase the formation of halogenated by-products. googleapis.com

Purity of Reagents: The purity of starting materials can impact the product profile. For example, the presence of sodium nitrate (B79036) in sodium nitrite (B80452) used for diazotization was found to decrease the yield and purity of the final phenoxyphenol product. google.com

Catalyst and Ligand Selection: The choice of catalyst and ligand can influence the regioselectivity of the coupling reaction. Certain ligand systems may favor the formation of the desired para-substituted product.

Controlled Addition of Reagents: In some processes, the simultaneous addition of reactants to the reaction mixture can improve selectivity and yield. A patented method for preparing 4-phenoxyphenols involves the simultaneous addition of the aniline (B41778) precursor and sodium nitrite solution to hydrochloric acid. google.com

Derivatization Strategies and Functionalization of this compound

The this compound moiety serves as a versatile building block for the synthesis of more complex molecules, including macrocycles and other novel organic intermediates.

Synthesis of Advanced Macrocyclic Systems Incorporating this compound Moieties (e.g., Phthalocyanine (B1677752) Precursors)

Phthalocyanines are large, aromatic macrocyclic compounds with a wide range of applications, including as dyes, catalysts, and photosensitizers in photodynamic therapy. semanticscholar.orgjchemrev.com The properties of phthalocyanines can be tuned by introducing substituents onto their periphery.

The synthesis of phthalocyanines bearing 4-(4-chlorophenoxy)phenoxy groups involves a multi-step process:

Synthesis of the Phthalonitrile (B49051) Precursor: this compound is first reacted with a substituted phthalonitrile, typically 4,5-dichlorophthalonitrile (B145054) or 4-nitrophthalonitrile, in a nucleophilic substitution reaction. semanticscholar.orgajol.info This step attaches the bulky phenoxy-phenoxy groups to what will become the periphery of the macrocycle. For example, 4,5-Bis[4-(4-chlorophenoxy) phenoxy] phthalonitrile is synthesized from this compound and 4,5-dichlorophthalonitrile. semanticscholar.org

Cyclotetramerization: The resulting substituted phthalonitrile undergoes a template-driven cyclotetramerization reaction in the presence of a metal salt, such as zinc acetate, and a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a high-boiling solvent like n-hexanol. semanticscholar.org This reaction forms the stable 18-π electron macrocyclic system of the phthalocyanine, with four of the substituted phthalonitrile units arranged around a central metal ion. semanticscholar.orgmwjscience.com

This synthetic strategy allows for the creation of new octa-substituted zinc phthalocyanines, which have been characterized by various spectroscopic methods. semanticscholar.org

Chemical Transformations of this compound for the Generation of Novel Organic Intermediates

The hydroxyl and chloro-substituted aromatic rings of this compound offer multiple sites for further chemical transformations, making it a valuable intermediate in organic synthesis.

Etherification and Esterification: The phenolic hydroxyl group can be readily converted into other functional groups. For example, it can be reacted with chloroacetic acid to form 4-(4-chlorophenoxy)phenoxyacetic acid. researchgate.net This carboxylic acid can then be further derivatized to form esters, amides, and heterocyclic compounds like oxadiazoles (B1248032) and triazoles. researchgate.net

Reactions for Pesticide Synthesis: The core structure of this compound is found in various agrochemicals. For instance, 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone, an important intermediate for the fungicide difenoconazole, is synthesized from a diaryl ether precursor. globethesis.comgoogle.com This synthesis can involve the Ullmann reaction between 4-chlorophenol and 1,3-dichlorobenzene, followed by a Friedel-Crafts acylation. globethesis.com

Synthesis of Salicylanilides: The related amino derivative, 3-chloro-4-(4-chlorophenoxy)aniline, is a key intermediate in the synthesis of rafoxanide, a halogenated salicylanilide (B1680751) used as an anthelmintic. nih.gov This aniline is prepared by the reduction of the corresponding nitro compound, which is formed by the reaction of 4-chlorophenol with 3,4-dichloronitrobenzene (B32671). nih.gov

Derivatization for Analytical Purposes: For analysis by gas chromatography (GC), the phenolic hydroxyl group is often derivatized to increase volatility and improve chromatographic behavior. Common derivatization methods include methylation to form the corresponding anisole (B1667542) or reaction with reagents like pentafluorobenzyl bromide (PFBBr). epa.gov

Exploration of Novel Reaction Pathways and Reagent Systems for Selective Functionalization of this compound

The selective functionalization of this compound is a key area of research, aiming to introduce new chemical moieties at specific positions on the aromatic rings. This allows for the fine-tuning of the molecule's properties for various applications.

One notable advancement is the use of organic photoredox catalysis for C-H functionalization. acs.org This approach utilizes a photocatalyst to generate highly reactive aromatic cation radicals from arenes, enabling reactions with a variety of nucleophiles. acs.org While this method can sometimes lead to a mixture of regioisomers, it offers a powerful tool for creating new carbon-carbon and carbon-heteroatom bonds under mild conditions. acs.org For instance, arene C-H alkylation has been achieved using diazoacetates in the presence of an organic photoredox catalyst, yielding alkylated products in moderate to good yields. acs.org

Another strategy involves Conjugate Radical Addition-SNAr (CRA-SNAr) , which has been successfully applied for the deoxyfluorination of phenol derivatives. In this method, a phenoxy group acts as a nucleofuge. Studies have shown that the 4-chlorophenoxy variant often provides optimal results in these reactions. acs.org It is crucial that the redox potential of the arene undergoing fluorination is lower than that of the 4-chlorophenoxy nucleofuge to ensure the desired reaction occurs. acs.org

The selective displacement of aryl fluorides with hydroquinone represents another pathway to synthesize 4-phenoxyphenols. acs.org Research has optimized conditions for this reaction, finding that potassium tert-butoxide in DMSO is an effective base. acs.org In some cases, the addition of 18-crown-6 (B118740) has been shown to enhance the reaction rate, allowing for lower reaction temperatures. acs.org

Furthermore, the synthesis of derivatives of this compound has been achieved through multi-step reaction sequences. For example, 3-chloro-4-(4′-chlorophenoxy)nitrobenzene can be prepared by reacting 4-chlorophenol with 3,4-dichloronitrobenzene in the presence of potassium hydroxide (B78521) and a copper catalyst. nih.gov This intermediate can then be reduced to 3-chloro-4-(4′-chlorophenoxy)aminobenzene using iron powder in a mixture of ethanol (B145695) and water. nih.gov This amino derivative serves as a precursor for further functionalization. nih.gov

The electrochemical reduction of related compounds, such as 5-chloro-2-(4-chlorophenoxy)phenol, has also been investigated. indiana.edu Bulk electrolysis at specific potentials can lead to the selective cleavage of aryl carbon-chlorine bonds, offering a controlled method for dechlorination and further transformation. indiana.edu

These novel pathways and reagent systems provide chemists with a versatile toolkit for the selective functionalization of this compound, enabling the synthesis of a wide array of derivatives with tailored properties.

Advanced Spectroscopic and Analytical Characterization in Synthetic Research

The structural confirmation and purity assessment of this compound and its derivatives are critically dependent on a suite of advanced spectroscopic and analytical techniques. These methods provide detailed information about the molecular structure, functional groups, molecular weight, and elemental composition of the synthesized compounds.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound and its derivatives. ethernet.edu.et Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of a derivative, specific signals can be assigned to the aromatic protons on both phenolic rings. nih.govfrontiersin.org The chemical shifts (δ) and coupling constants (J) of these protons provide insights into their relative positions and the substitution pattern on the rings. The hydroxyl proton of the phenol group typically appears as a distinct signal, although its chemical shift can be influenced by solvent and concentration. mdpi.compressbooks.pub

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. bhu.ac.in Each unique carbon atom in the molecule gives a distinct signal, allowing for the confirmation of the number and types of carbon atoms present (e.g., aromatic CH, quaternary carbons, carbons attached to oxygen or chlorine). nih.govbhu.ac.in For example, in the ¹³C-NMR spectrum of a derivative, the carboxylic C=O can be observed at a characteristic chemical shift. nih.gov

Advanced NMR techniques, such as 2D NMR (e.g., COSY, HMQC, HMBC), can be employed to establish correlations between different nuclei, further aiding in the complete and unambiguous assignment of all proton and carbon signals, which is crucial for complex derivatives. mdpi.com

Utilization of Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. ucdavis.edu The FT-IR spectrum of this compound and its derivatives displays characteristic absorption bands corresponding to the vibrations of specific bonds.

Key vibrational bands include:

O-H stretching: A broad band typically observed in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group. pressbooks.pubbibliotekanauki.pllibretexts.org

C-H stretching (aromatic): Absorptions are typically found in the 3000-3100 cm⁻¹ region. libretexts.org

C=C stretching (aromatic): These bands appear in the 1400-1600 cm⁻¹ range, confirming the presence of the benzene rings. bibliotekanauki.plscielo.br

C-O stretching (ether): The aryl ether linkage gives rise to a strong absorption band, typically around 1200-1280 cm⁻¹. bibliotekanauki.placs.org

C-Cl stretching: The presence of the chlorine atom is indicated by a band in the fingerprint region, though it can sometimes be difficult to assign definitively.

By analyzing the positions and intensities of these bands, chemists can confirm the presence of the key functional groups within the synthesized molecules. nih.govucdavis.edu

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z). epa.gov For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight of approximately 220.65 g/mol . chemimpex.comsigmaaldrich.com

Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region will exhibit a characteristic isotopic pattern, with a peak at [M]⁺ and another at [M+2]⁺ with an intensity ratio of about 3:1. This pattern is a clear indicator of the presence of a single chlorine atom in the molecule. acs.org

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition with high accuracy. indiana.eduacs.org Fragmentation patterns observed in the mass spectrum can also offer valuable structural information, as the molecule breaks apart in a predictable manner upon ionization. indiana.eduacs.org

UV-Visible Spectroscopy for Electronic Structure and Purity Assessment

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and can be used to assess purity and concentration. up.ac.za Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region, typically between 200 and 400 nm, arising from π→π* transitions of the benzene rings. spcmc.ac.in

The UV-Vis spectrum of a solution of the compound can be compared to a reference spectrum for identification purposes. nihs.go.jp The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic properties. spcmc.ac.in Changes in the substitution pattern on the aromatic rings can lead to shifts in the λmax (bathochromic or hypsochromic shifts), providing indirect evidence of successful chemical transformations. up.ac.zaspcmc.ac.in UV-Vis spectroscopy, often coupled with techniques like high-performance liquid chromatography (HPLC), is also a valuable tool for determining the purity of a sample. epa.govlibretexts.org

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, oxygen, chlorine, etc.) in a compound. lgcstandards.com The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. acgpubs.org

For this compound (C₁₂H₉ClO₂), the theoretical elemental composition would be:

Carbon (C): ~65.32%

Hydrogen (H): ~4.11%

Chlorine (Cl): ~16.06%

Oxygen (O): ~14.50%

A close agreement between the experimental and theoretical values provides strong evidence for the empirical formula of the synthesized compound, thereby validating its purity and identity. lgcstandards.comacgpubs.org

Applications and Functionalization in Applied Chemical Sciences

Agricultural Chemistry Research on 4-(4-Chlorophenoxy)phenol

In the realm of agricultural chemistry, this compound serves as a crucial component in the development of crop protection products. Its biological activity and chemical stability make it a valuable ingredient in formulations designed to control weeds and fungal pathogens, thereby enhancing crop yields and reducing agricultural losses. chemimpex.com

Investigation of this compound as an Active Ingredient in Herbicide Formulations

Research has highlighted the utility of this compound and its analogues in the formulation of herbicides. chemimpex.com Chlorophenoxy herbicides are known to act as plant growth regulators. researchgate.net While specific studies on this compound as a standalone active herbicide are not extensively detailed in the provided results, the broader class of chlorophenoxy compounds has a well-documented history of herbicidal use. For instance, 4-(4-Chlorophenoxy)butanoic acid is a known herbicide. wikipedia.org The efficacy of these herbicides is often linked to their ability to mimic natural plant hormones, leading to uncontrolled growth and eventual death of the target weed species. The structural characteristics of this compound, particularly the presence of the chlorophenoxy group, are critical to its biological activity.

Table 1: Research Findings on Chlorophenoxy Compounds in Herbicidal Applications

| Compound/Class | Key Research Finding | Reference |

| Chlorophenoxy Herbicides | Act as plant growth regulators, disrupting normal plant development. | researchgate.net |

| 4-(4-Chlorophenoxy)butanoic acid | Identified and approved as an herbicide with the designation 4-CPB. | wikipedia.org |

| 2-(2-(4-Chlorophenoxy)phenyl)acetic acid | Derivatives have been explored for potential herbicidal use due to their phenolic structure. |

Research on the Efficacy and Mechanisms of Action of this compound in Fungicidal Applications

The application of this compound extends to the development of fungicides. chemimpex.com It serves as a key intermediate in the synthesis of more complex fungicidal agents. For example, it is a precursor in the production of Difenoconazole, a triazole fungicide with broad-spectrum activity against various fungal pathogens. google.com The synthesis of such fungicides often involves leveraging the chemical reactivity of the phenol (B47542) group in this compound.

The mechanism of action for many fungicides derived from this compound involves the inhibition of crucial fungal enzymes. For instance, triazole fungicides synthesized from this compound derivatives are known to target and inhibit the C14-demethylase enzyme, which is essential for ergosterol (B1671047) biosynthesis in fungi. Ergosterol is a vital component of fungal cell membranes, and its disruption leads to impaired membrane function and ultimately, fungal cell death.

Recent research has also explored the antifungal properties of related phenolic compounds. For example, 4-propylphenol (B1200801) has been shown to effectively inhibit the mycelial growth of Fusarium graminearum, a major wheat pathogen. nih.gov The mechanism involves inducing reactive oxygen species (ROS) stress, leading to DNA and cell membrane damage in the fungus. nih.gov While this study does not directly involve this compound, it provides insight into the potential antifungal mechanisms of phenolic structures.

Table 2: Efficacy of this compound and its Derivatives in Fungicidal Applications

| Compound/Derivative | Target Pathogen(s) | Key Finding | Reference |

| This compound | - | Intermediate in the synthesis of Difenoconazole. | google.com |

| Difenoconazole | Ascomycetes, Basidiomycetes, and imperfect fungi | Provides persistent protection and therapeutic activity. | google.com |

| 2-Bromo-2'-chloro-4'-(4-chlorophenoxy)acetophenone | - | A key intermediate in the synthesis of fungicides like difenoconazole, with the 4-chlorophenoxy group enhancing stability and bioavailability. | |

| Alkyl-substituted 2-[2-chloro-4-(4-chlorophenoxy)phenyl]-1- chemimpex.comresearchgate.nettriazol-1-yl ethanol (B145695) derivatives | Plant pathogenic harmful fungi | Exhibit good fungicidal activity. | google.com |

| (Z)-1-(6-(2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-benzyl oxime (5b2) | Sclerotinia sclerotiorum | Demonstrated a very low EC50 value of 0.12 mg/L, comparable to commercial fungicides. | mdpi.comresearchgate.net |

| (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime (5a4) | S. sclerotiorum, P. infestans, R. solani, B. cinerea | Exhibited broad-spectrum antifungal activity. | mdpi.comresearchgate.net |

Studies on Synergistic Effects in Multi-Component Agricultural Formulations

The efficacy of agricultural formulations can often be enhanced through the combination of multiple active ingredients, leading to synergistic effects. This means the combined effect of the substances is greater than the sum of their individual effects. google.com Research into the synergistic interactions of phenolic compounds with other substances, such as carboxylic acids, has shown promising results in increasing antioxidant capacity. nih.gov While direct studies on the synergistic effects of this compound in multi-component agricultural formulations were not found in the search results, the principle of synergism is well-established in pesticide science. researchgate.net For instance, combining the compound of formula I with other active substances can result in a synergistic mixture. google.com The potential for this compound to act synergistically with other herbicides or fungicides is an area that warrants further investigation to develop more potent and efficient crop protection solutions.

Antimicrobial Research Involving this compound and its Analogues

The antimicrobial properties of this compound and related compounds have been a subject of significant research, leading to their use in various disinfectant and antiseptic formulations. chemimpex.com Phenolic compounds, in general, are known to denature and coagulate proteins, acting as broad-spectrum protoplasmic poisons. msdvetmanual.com

Development and Evaluation of this compound in Disinfectant Formulations

This compound is utilized in the development of disinfectants due to its broad-spectrum antimicrobial activity. chemimpex.com Phenolic disinfectants are effective against a range of microorganisms, including bacteria and fungi. msdvetmanual.com For instance, acidic phenolic disinfectant compositions have shown high efficacy in eradicating fungi like Aspergillus niger. google.com Collaborative studies have been conducted to develop and validate analytical methods, such as liquid chromatography, for the determination of phenolic compounds like o-benzyl-p-chlorophenol in disinfectant formulations. researchgate.net While specific formulation details for disinfectants containing this compound are proprietary, the research indicates its role as an active component in such products. Its stability and effectiveness in formulations make it a valuable tool in sanitation. chemimpex.com Related compounds like 2-Chloro-4-(3-methylphenyl)phenol are also used as disinfectants in various industrial applications. smolecule.com

Exploration of this compound Derivatives as Antiseptic Agents

The application of this compound extends to the formulation of antiseptics, which are used on living tissues to destroy or inhibit the growth of harmful microorganisms. chemimpex.com Phenolic compounds have a long history of use as antiseptics. msdvetmanual.com For example, 4-Chlorophenol (B41353) has been used as a topical antiseptic. nih.gov While pure phenol is less common now due to its irritant properties, its derivatives continue to be explored. The antimicrobial properties of this compound make it a candidate for inclusion in antiseptic products, although specific research on its derivatives for this purpose is not extensively detailed in the provided search results. The exploration of its analogues, such as other chlorophenols, continues to be an active area of research for developing new and effective antiseptic agents. drugbank.com

Structure-Activity Relationship (SAR) Studies for Broad-Spectrum Antimicrobial Activity

The core structure of this compound has served as a foundation for the synthesis of various derivatives to explore their antimicrobial potential. Structure-activity relationship (SAR) studies are crucial in identifying the chemical moieties responsible for biological activity and in optimizing lead compounds to enhance their efficacy.

Research into derivatives of this compound has revealed key insights into their antimicrobial properties. For instance, the synthesis of novel phenoxy hydrazide analogs has been a subject of investigation. In one study, a series of N-benzoyl-N'-[2-(4-chloro-phenoxy)-acetyl]-hydrazides were synthesized and evaluated for their in-vitro antibacterial and antifungal activities. japsonline.comjapsonline.com The results indicated that the presence and position of substituents on the benzoyl ring significantly influenced the antimicrobial potency.

Further modifications, such as the introduction of a thieno[3,2-d]pyrimidine (B1254671) core to the 4-(4-chlorophenoxy) moiety, have also been explored. In these derivatives, the 4-chlorophenoxy group was found to be critical for antiproliferative activity, with its replacement by non-halogenated aryl groups leading to a significant reduction in potency. vulcanchem.com

Table 1: SAR Insights for Antimicrobial Derivatives of this compound

| Compound Series | Key Structural Feature | Impact on Antimicrobial Activity | Reference |

|---|---|---|---|

| N-benzoyl-N'-[2-(4-chloro-phenoxy)-acetyl]-hydrazides | Di-chloro substitution on the benzoyl ring | Enhanced antibacterial and antifungal activity | japsonline.comjapsonline.com |

| N-benzoyl-N'-[2-(4-chloro-phenoxy)-acetyl]-hydrazides | Tetra-fluoro substitution on the benzoyl ring | Significant antibacterial and antifungal activity | japsonline.comjapsonline.com |

| 4-(4-Chlorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidines | 4-Chlorophenoxy group | Critical for antiproliferative activity | vulcanchem.com |

| 4-(Aryl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidines | Replacement of 4-chlorophenoxy with phenyl group | 5-fold reduction in potency | vulcanchem.com |

Mechanistic Investigations of Antimicrobial Action at the Cellular and Molecular Levels

The antimicrobial action of phenolic compounds, including derivatives of this compound, is often attributed to their ability to disrupt cellular structures and functions. lumenlearning.com The general mechanism for phenols involves denaturing and coagulating proteins, as well as disrupting cell membranes. lumenlearning.com At lower concentrations, they can act as bacteriostats by inhibiting essential enzymes, while at higher concentrations, they become bactericidal. rroij.com

One proposed mechanism involves the inhibition of crucial enzymes. For example, derivatives of 4-(4-chlorophenoxy)benzenesulfonyl chloride are thought to exert their effects by reacting with nucleophiles to form sulfonamide derivatives, which can then inhibit enzymes like matrix metalloproteinase-9 (MMP-9) by binding to their active sites. In the context of antifungal activity, intermediates derived from this compound, such as those used to synthesize difenoconazole, act by inhibiting ergosterol biosynthesis, a critical component of the fungal cell membrane. This is achieved by targeting enzymes like cytochrome P450-dependent sterol 14α-demethylase.

Another key mechanism is the disruption of the cell membrane's integrity. mdpi.com Phenolic compounds can accumulate in the lipid bilayer, damaging lipoprotein interactions and increasing the permeability of the cell membrane. mdpi.com This leads to the leakage of essential cellular components, such as nucleic acids, proteins, and inorganic ions, ultimately resulting in cell death. mdpi.com Some phenolic compounds can also cause hyperacidification at the membrane level, altering the cell membrane potential. mdpi.com

At the molecular level, these compounds can also interfere with nucleic acid synthesis and energy metabolism. mdpi.commdpi.com The interaction with DNA and RNA can inhibit replication and transcription, while interference with metabolic pathways can deplete the cell of necessary energy, leading to its demise. mdpi.commdpi.com

Material Science Research Utilizing this compound

In material science, this compound and its derivatives are explored for their potential to enhance the properties of polymers.

Role of this compound as a Stabilizer in Polymer Production

Phenolic compounds are widely used as primary antioxidants in the polymer industry to protect materials from degradation. basf.comtappi.org this compound can function as a stabilizer in the production of certain polymers. chemimpex.com The phenolic hydroxyl group is key to this function, as it can scavenge free radicals that initiate the oxidative degradation of the polymer chains. basf.com This interruption of the degradation process helps to maintain the molecular weight of the polymer during processing and storage, which is crucial for preserving its physical and mechanical properties. basf.com

Impact of this compound on Polymer Durability and Resistance to Degradation

The incorporation of this compound can enhance the durability and resistance of polymers to degradation caused by heat, light, and mechanical stress. chemimpex.combasf.com By neutralizing free radicals, it prevents the chain reactions that lead to changes in viscosity, loss of mechanical strength (such as elongation and impact resistance), and undesirable changes in appearance. basf.com This is particularly important for plastics that are exposed to harsh environmental conditions during their service life. nagase.com

Studies on the Integration of this compound into Advanced Material Systems

Research is ongoing to integrate this compound into more advanced material systems. Its use as an intermediate in the synthesis of specialty chemicals, including polymers and coatings, highlights its versatility. The stability and reactivity of this compound make it a valuable building block for creating new materials with tailored properties. For instance, it can be a precursor in creating more complex molecules for applications in agrochemicals and pharmaceuticals, which can then be incorporated into polymer matrices for controlled release or other functionalities.

Pharmaceutical and Medicinal Chemistry Research Related to this compound

The 4-(4-chlorophenoxy)phenyl moiety is a recognized pharmacophore in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. It serves as a versatile scaffold for the development of new therapeutic agents. ontosight.aiamazonaws.com

The synthesis of various derivatives has been a focal point of research. For example, it has been used as a starting material for the synthesis of N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide, also known as rafoxanide, an anthelmintic drug. nih.gov The synthetic route involves the preparation of 3-chloro-4-(4′-chlorophenoxy)aminobenzene from 4-chlorophenol, which is then reacted with 3,5-diiodosalicylic acid. nih.gov

Furthermore, the 4-(4-chlorophenoxy) group has been incorporated into more complex heterocyclic systems to explore their therapeutic potential. scispace.comacs.org For instance, it has been used in the synthesis of novel 2-amino-5-[4-chloro-2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazole derivatives, which have been investigated for their anticonvulsant activity. scispace.com The 4-(4-chlorophenoxy)phenyl group has also been attached to a pyrazole (B372694) core to create compounds with potential anticancer activity. amazonaws.com

Research has also focused on its use as a building block for creating inhibitors of specific biological targets. For example, it is a component of compounds designed as selective neuropeptide Y Y1 receptor antagonists for potential use in treating obesity. acs.org It has also been incorporated into 4-phenoxybutanoic acid derivatives as selective endothelin A receptor antagonists. acs.org

Investigation of this compound for Potential Antioxidant Properties and Applications

Phenolic compounds are widely recognized for their antioxidant capabilities, primarily due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The investigation into this compound's antioxidant potential stems from this general principle of phenolic chemistry. While specific studies focusing solely on the antioxidant properties of this compound are not extensively detailed in the provided search results, the broader class of phenolic compounds is known for these activities. nih.gov The presence of the phenolic hydroxyl group in this compound suggests a theoretical potential for free radical scavenging.

The antioxidant activity of phenolic compounds is influenced by several factors, including the number and position of hydroxyl groups and the nature of other substituents on the aromatic ring. In the case of this compound, the electronic effects of the para-chlorophenoxy substituent would modulate the bond dissociation enthalpy of the phenolic O-H bond, thereby influencing its hydrogen-donating ability and, consequently, its antioxidant capacity. Further empirical studies, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays, would be necessary to quantify the antioxidant efficacy of this specific compound and compare it to other known antioxidants.

Research on Phthalocyanine-Based Photosensitizers Derived from this compound Analogues for Photodynamic Therapy (PDT)

Photodynamic therapy (PDT) is a non-invasive cancer treatment that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induce tumor cell death. frontiersin.orgchemrxiv.org Phthalocyanines (Pcs), a class of synthetic porphyrin analogues, are excellent candidates for second-generation photosensitizers due to their strong absorption in the therapeutic window of 600-800 nm, where light penetration into tissue is maximal. nih.govmdpi.com Analogues of this compound have been used to synthesize novel phthalocyanine (B1677752) derivatives to enhance their properties for PDT applications. semanticscholar.org

The synthesis of these photosensitizers often involves the cyclotetramerization of phthalonitrile (B49051) precursors. For instance, 4,5-Bis[4-(4-chlorophenoxy) phenoxy]phthalonitrile has been synthesized and used to create octa-substituted zinc phthalocyanines. semanticscholar.org The bulky phenoxy-phenoxy groups substituted on the periphery of the phthalocyanine ring enhance the solubility of these macromolecules in organic solvents and can prevent aggregation, which is crucial for maintaining their photophysical and photochemical efficiency. mdpi.com

The photophysical properties of phthalocyanine derivatives are critical to their function as photosensitizers. These properties, including light absorption and fluorescence, are influenced by the central metal ion and peripheral substituents. dntb.gov.uaresearchgate.net Upon absorption of light, the photosensitizer is excited from its ground state (S₀) to a singlet excited state (S₁). chemrxiv.org From the S₁ state, the molecule can return to the ground state by emitting a fluorescence photon. The fluorescence quantum yield (ΦF) is a measure of the efficiency of this process.

For effective PDT, a low to moderate fluorescence quantum yield is often desirable, as it indicates that a significant fraction of the excited singlet state molecules are undergoing intersystem crossing to the triplet state (T₁), which is essential for singlet oxygen generation. chemrxiv.org Studies on various phthalocyanines show that ΦF values can be tuned by altering the molecular structure. For example, zinc phthalocyanines (ZnPcs) are often studied due to the diamagnetic nature of the Zn(II) ion, which favors a longer triplet state lifetime and efficient singlet oxygen production. researchgate.net The introduction of substituents derived from this compound can influence the electronic properties of the phthalocyanine ring, thereby affecting the energy levels of the excited states and the corresponding fluorescence quantum yields.

Interactive Table: Photophysical Properties of Selected Phthalocyanine Derivatives

| Compound | Solvent | Q-band λmax (nm) | Fluorescence Quantum Yield (ΦF) |

|---|---|---|---|

| Zinc Phthalocyanine (Standard) | DMSO | 670 | 0.18 mdpi.com |

| Octa-substituted ZnPc (from 4-(4-chlorophenoxy)phenoxy) | DMSO | 684 | 0.12 semanticscholar.org |

| Octa-substituted ZnPc (from 4-(4-chlorophenoxy)phenoxy) | THF | 682 | 0.15 semanticscholar.org |

The primary photochemical event in Type II PDT is the generation of singlet oxygen. mdpi.com The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which represents the number of singlet oxygen molecules generated per photon absorbed by the photosensitizer. A high ΦΔ is a key indicator of a potent photosensitizer. researchgate.net The triplet state photosensitizer, formed via intersystem crossing from the singlet state, transfers its energy to ground state molecular oxygen (³O₂), resulting in the formation of cytotoxic singlet oxygen (¹O₂). frontiersin.org

The photodegradation quantum yield (Φd) is another important parameter, indicating the stability of the photosensitizer upon light irradiation. A low Φd is desirable for a photosensitizer to remain active throughout the PDT treatment. semanticscholar.org Research on zinc phthalocyanines peripherally substituted with halogen-terminated phenoxy-phenoxy groups, including those derived from this compound, has shown that these compounds are generally stable to photochemical degradation. semanticscholar.org

Interactive Table: Photochemical Properties of an Octa-substituted Zinc Phthalocyanine Derivative

| Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Photodegradation Quantum Yield (Φd) |

|---|---|---|

| DMSO | 0.55 semanticscholar.org | 1.95 x 10⁻⁵ semanticscholar.org |

| THF | 0.52 semanticscholar.org | 2.51 x 10⁻⁵ semanticscholar.org |

The mechanism of PDT-induced cell death is primarily mediated by the highly reactive singlet oxygen. acs.org Once generated, singlet oxygen has a short lifetime and a limited diffusion radius, ensuring that its cytotoxic effects are localized to the area of light irradiation. mdpi.com It can induce cellular damage by oxidizing various biomolecules, including lipids, proteins, and nucleic acids. nih.gov This oxidative stress can trigger different cell death pathways, such as apoptosis and necrosis, depending on the subcellular localization of the photosensitizer and the light dose. frontiersin.orgacs.org

Photochemical Characterization (e.g., Singlet Oxygen Quantum Yields, Photodegradation Quantum Yields)

Development of Therapeutically Active 1-Hydroxy-2-pyridone Derivatives with Structural Relationship to Phenol Analogues for Antifungal, Antibacterial, and Antiviral Activities

The structural motif of a phenol, as present in this compound, is a key feature in many biologically active compounds. nih.gov This has inspired the development of structurally related compounds, such as 1-hydroxy-2-pyridone derivatives, which have shown a broad spectrum of therapeutic activities, including antifungal, antibacterial, and antiviral properties. researchgate.netinnovareacademics.in These compounds are of significant interest in the search for new antimicrobial agents to combat drug-resistant pathogens. acs.org

The biological activity of 1-hydroxy-2-pyridones is often attributed to their ability to chelate metal ions, which are essential for the survival and growth of microorganisms. By sequestering these metal ions, they can disrupt critical cellular processes in pathogens. The structural similarity to phenols allows for the exploration of a wide chemical space for the development of new therapeutic agents.

Numerous studies have demonstrated the in vitro efficacy of 1-hydroxy-2-pyridone derivatives and other pyridine-based compounds against a range of pathogenic microorganisms. nih.govmdpi.com These studies typically involve determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. acs.org

For instance, various synthesized 2-pyridone derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. nih.govmdpi.com Some derivatives have exhibited antibacterial activity comparable or even superior to standard antibiotics. nih.gov The specific substituents on the pyridone ring play a crucial role in determining the potency and spectrum of antimicrobial activity. acs.org

Interactive Table: In Vitro Antimicrobial Activity of Selected Pyridone Derivatives

| Compound Type | Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| Pyridine Derivatives | Staphylococcus aureus | 31.25 - 62.5 | nih.gov |

| Pyridine Derivatives | Escherichia coli | 31.25 - 62.5 | nih.gov |

| Pyridine Derivatives | Pseudomonas aeruginosa | 31.25 - 62.5 | nih.gov |

| 1-Hydroxy-2-pyridone Derivative | Candida albicans | >500 | mdpi.com |

| 5-p-Hydroxyphenyl-2-pyridone Derivative | Curvularia oryzae | 250 | mdpi.com |

It is important to note that the specific derivatives in the table are representative examples from the broader class of pyridone compounds and are not directly synthesized from this compound, but illustrate the therapeutic potential of structurally related scaffolds.

In Vivo Therapeutic Potential and Pharmacological Profiles

While dedicated in vivo therapeutic studies on the parent compound this compound are not extensively documented in publicly available research, its structural motif is a cornerstone in the development of various derivatives that have demonstrated significant therapeutic potential and have been evaluated in animal models and even clinical settings. The 4-chlorophenoxy moiety is often integral to the biological activity of these larger, more complex molecules. Research has focused on functionalizing this core structure to create agents for a range of therapeutic areas, from cardiovascular disease to infectious diseases.

One of the most notable examples is the compound 4-[(2S)-2-{[4-(4-Chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic Acid (DG-051) , which was developed as a potent and selective inhibitor of leukotriene A4 hydrolase (LTA4H). acs.org This enzyme is a key target in cardiovascular disease. acs.org DG-051 emerged from a structure-activity relationship study and exhibited a promising pharmacological profile, leading to its evaluation in clinical trials for conditions such as myocardial infarction and stroke. acs.org Its high oral bioavailability across different species underscores its potential as a therapeutic agent. acs.org

Table 1: Pharmacological Profile of DG-051

| Parameter | Finding | Source |

|---|---|---|

| Target | Leukotriene A4 Hydrolase (LTA4H) | acs.org |

| Binding Affinity (Kd) | 26 nM | acs.org |

| Aqueous Solubility | >30 mg/mL | acs.org |

| Oral Bioavailability | >80% (across species) | acs.org |

| Therapeutic Area | Cardiovascular Disease (Myocardial Infarction, Stroke) | acs.org |

Another significant derivative is Rafoxanide , a halogenated salicylanilide (B1680751) containing the 4-chlorophenoxy structure. It is used as an effective anthelmintic agent to treat parasitic fluke infections in sheep and cattle, demonstrating clear in vivo therapeutic efficacy in veterinary medicine. researchgate.net

Furthermore, derivatives of N-(4-phenoxyphenyl)benzamide, which incorporate the core phenoxyphenyl structure, have been explored as potent inhibitors of SPAK kinase. researchgate.net The inhibition of the WNK-OSR1/SPAK-NCC signaling cascade is a target for developing new classes of antihypertensive drugs to treat salt-sensitive hypertension. researchgate.net

The 4-chlorophenoxy moiety is also present in Climbazole (B1669176) , an imidazole (B134444) antifungal agent. In vivo studies have been conducted to assess its toxicological profile. While some in vitro tests showed positive results for genotoxicity, all in vivo genotoxicity tests were negative. industrialchemicals.gov.au Human studies examining the dermal absorption of climbazole found that the chemical or its metabolites could be detected in blood plasma and urine after application. industrialchemicals.gov.au

While many other derivatives incorporating the this compound scaffold have shown promising in vitro activity against various cancer cell lines and microbial strains, comprehensive in vivo data for these compounds remains limited in the reviewed literature. jetir.orgmdpi.comgrafiati.com For instance, derivatives have been synthesized and tested for antibacterial, antifungal, and antimalarial properties, often showing potent activity in laboratory assays. mdpi.comgrafiati.com However, the translation of these in vitro findings into documented in vivo efficacy and detailed pharmacological profiles is a critical next step in their development as potential therapeutic agents.

Environmental and Ecotoxicological Research Perspectives

Methodologies for Assessing Environmental Fate and Persistence of 4-(4-Chlorophenoxy)phenol

Assessing the environmental fate and persistence of this compound involves a multi-faceted approach that combines laboratory simulations and field observations. The primary methodologies are designed to understand how the compound behaves and persists in various environmental compartments such as water, soil, and air.

Key assessment methods include:

Biodegradation Screening Tests: These laboratory tests evaluate the potential for microorganisms to break down the chemical. europa.eu Standard tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are often employed to determine if the compound is "readily biodegradable." oecd.org

Hydrolysis Studies: These experiments measure the rate at which the compound reacts with water at different pH levels, a key abiotic degradation process. europa.euwho.int

Phototransformation Studies: The degradation of this compound due to light, particularly UV radiation from the sun, is assessed in both water and air. europa.euacs.org The rate constant for the vapor-phase reaction with hydroxyl radicals can be estimated to determine its atmospheric half-life. nih.gov

Adsorption/Desorption Studies: These studies, often using the batch equilibrium method, determine the compound's tendency to bind to soil and sediment particles. europa.eu This property, represented by the soil organic carbon-water (B12546825) partitioning coefficient (Koc), is crucial for predicting its mobility and bioavailability in the environment.

Bioaccumulation Potential Assessment: The tendency of this compound to accumulate in living organisms is evaluated. This is often predicted using the octanol-water partition coefficient (log Kow) and confirmed through bioaccumulation studies in aquatic species like fish. europa.euresearchgate.netcdc.gov

The persistence of chlorophenols and their derivatives generally increases with the degree of chlorination. cdc.govepa.gov These assessment methodologies provide crucial data for environmental risk assessment models, which predict the compound's concentration and persistence in different environmental scenarios.

Research on Biotransformation and Abiotic Degradation Pathways of this compound in Environmental Compartments

Research into the degradation of this compound and related compounds reveals that both biotic and abiotic processes contribute to its transformation in the environment.

Biotransformation: Biodegradation is a primary pathway for the elimination of chlorophenoxy compounds from soil and water. who.int Soil microorganisms can utilize these compounds as a source of carbon and energy. researchgate.netwur.nl For instance, the bacterium Arthrobacter chlorophenolicus A6 has been shown to effectively degrade 4-chlorophenol (B41353) in contaminated soil. diva-portal.org The degradation of chlorophenoxy herbicides often involves the breakdown to their corresponding chlorophenols. who.inttandfonline.com For example, studies on the herbicide 2,4-D show its degradation leads to the accumulation of 2,4-dichlorophenol, which itself is subject to further microbial breakdown. epa.gov The position of chlorine atoms on the aromatic ring can influence the resistance to microbial attack. cdc.gov

Abiotic Degradation: Abiotic pathways, including photolysis and hydrolysis, also contribute to the breakdown of chlorophenoxy compounds. who.int

Photodegradation: In aquatic environments, the phenolate (B1203915) form of related compounds like triclosan (B1682465) is more susceptible to photodegradation because its light absorption spectrum has greater overlap with the solar spectrum. acs.org The reaction with photochemically produced hydroxyl radicals is a significant degradation pathway in the atmosphere. nih.gov

Hydrolysis: While generally stable, the ether linkage in phenoxy compounds can undergo hydrolysis under certain environmental conditions. who.int

Formation as a Disinfection Byproduct: Research has shown that this compound can be formed as a disinfection byproduct during water treatment processes. nih.gov Phenolic compounds present in source water can undergo coupling during pre-oxidation treatments, and subsequent chlorination can lead to the formation of halogenated coupling products like this compound. nih.gov One study detected 4-(4-bromophenoxy)phenol (B84324) in river water, indicating the environmental relevance of these coupled phenolic compounds. nih.gov

Ecotoxicological Research Models and Assessments

Ecotoxicological studies are essential for understanding the potential harm this compound may pose to ecosystems. These assessments use various model organisms to determine toxicity thresholds.

The toxicity of this compound and its analogues to aquatic life is a significant area of research. Standardized tests are conducted on representative species from different trophic levels, including algae, invertebrates, and fish.

Recent research has highlighted that coupling phenolic disinfection by-products, such as this compound, can be one to three orders of magnitude more toxic than their uncoupled precursors. nih.gov The toxicity of chlorophenols to aquatic organisms can be influenced by environmental factors such as pH. waterquality.gov.au For many phenols, toxicity increases at lower pH values as the compound is less ionized and more able to penetrate biological membranes. waterquality.gov.au

Data on the aquatic toxicity of related chlorophenols provide context for the potential effects of this compound.

Table 1: Aquatic Toxicity Data for Related Chlorophenols.

The impact of this compound on terrestrial ecosystems is primarily related to its fate in soil and potential effects on soil organisms. nt.gov.au Chlorophenoxy herbicides can be eliminated from soil through biodegradation, with reported half-lives ranging from days to months depending on the specific compound and soil conditions. who.int

Research on soil microorganisms is critical, as they are fundamental to soil health and nutrient cycling. Studies on related compounds provide insight into potential impacts. For example, the degradation of 4-chlorophenol by Arthrobacter chlorophenolicus A6 demonstrates the role of specific soil bacteria in the bioremediation of contaminated sites. diva-portal.org Ecotoxicological assessments for soil often involve determining the Predicted No-Effect Concentration (PNEC). For 4-chloro-2-methylphenol, a PNEC for soil was derived using the equilibrium partitioning method based on aquatic toxicity data. oecd.org Toxicity tests on soil microorganisms, such as assessing the inhibition of respiration in activated sludge, are also used to evaluate potential impacts. oecd.org

Table 2: Soil Degradation Half-lives for Selected Chlorophenoxy Herbicides.

Advanced Research Directions and Future Perspectives

Computational Chemistry and Molecular Modeling Approaches for Understanding 4-(4-Chlorophenoxy)phenol Reactivity and Interactions

Computational chemistry and molecular modeling have become indispensable tools for predicting the behavior of chemical compounds, thereby guiding experimental research. For this compound, these approaches provide profound insights into its electronic structure, reactivity, and potential interactions with biological targets.

Detailed research findings indicate that methods like Density Functional Theory (DFT) are employed to optimize the molecular geometry of phenolic compounds and their derivatives in the ground state. researchgate.net Such calculations are crucial for understanding the compound's stability and conformational preferences. Key electronic properties are investigated to predict reactivity. For instance, the analysis of Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy gap between HOMO and LUMO is a significant indicator of chemical reactivity and the potential for interaction with biological molecules. acs.org A smaller gap generally suggests greater reactivity. acs.org

Molecular Electrostatic Potential (MEP) mapping is another powerful technique used to visualize the charge distribution on the molecule, identifying electrophilic and nucleophilic sites. This information is vital for predicting how this compound might interact with receptors or enzyme active sites. researchgate.netresearchgate.net Theoretical calculations also allow for the prediction of various physicochemical properties that are critical for understanding the compound's behavior in different environments. chemscene.comambeed.com

Table 1: Calculated Physicochemical and Quantum Chemical Properties for this compound and Related Structures

| Property | Description | Typical Calculated Value/Range | Reference |

| Topological Polar Surface Area (TPSA) | Predicts the polarity of a molecule, related to its transport properties. | 29.46 Ų | chemscene.comchemscene.com |

| LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of a compound, affecting its absorption and distribution. | 3.22 - 4.27 | ambeed.com |

| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and kinetic stability of a molecule. | A smaller gap suggests higher reactivity. | acs.org |

| Number of Rotatable Bonds | Influences conformational flexibility and binding affinity. | 2 | ambeed.comchemscene.com |

| Number of H-bond Acceptors/Donors | Determines the potential for hydrogen bonding with biological targets. | 2 Acceptors, 1 Donor | ambeed.comchemscene.com |

This table presents typical computational data used to characterize molecules like this compound.

Green Chemistry Principles Applied to the Synthesis and Application of this compound

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of diaryl ethers, the structural class to which this compound belongs, is an area where green principles are being actively applied.

Traditional methods for synthesizing diaryl ethers, such as the Ullmann condensation, often require high temperatures and copper catalysts. scielo.org.mx Modern research aims to develop more sustainable protocols. One approach involves the use of more efficient and environmentally benign catalytic systems. For example, copper-catalyzed cross-coupling reactions of phenols with aryl halides are being optimized to proceed under milder conditions. jsynthchem.com The use of alternative bases, such as triethylamine (B128534) (Et3N), which is less sensitive to moisture than conventional bases like cesium carbonate, can improve the efficiency and practicality of the synthesis. jsynthchem.com

Other advanced methods seek to replace expensive and potentially toxic palladium catalysts with more sustainable alternatives or to develop catalyst-free methods. acs.org Research into solvent-free reaction conditions represents a significant step forward in green synthesis, minimizing waste and simplifying purification processes. researchgate.netwjpmr.com Furthermore, electrochemical methods are emerging as a sustainable alternative for C-O bond cleavage and functionalization in diaryl ethers, avoiding the need for strong bases and chemical redox reagents. rsc.org These methods offer a pathway for the valorization of related compounds under ambient conditions. rsc.org

Table 2: Comparison of Synthesis Methods for Diaryl Ethers Based on Green Chemistry Principles

| Method | Conventional Approach | Green Chemistry Approach | Advantages of Green Approach | Reference |

| Catalyst | Palladium or high-temperature copper salts. | Copper nanocatalysts, catalyst-free systems. | Reduced cost, lower toxicity, improved sustainability. | jsynthchem.comacs.org |

| Solvent | Often requires high-boiling point organic solvents. | Solvent-free conditions or use of greener solvents like water or ethanol (B145695). | Reduced waste, lower environmental impact, improved safety. | researchgate.netwjpmr.com |

| Energy | Often requires high temperatures (100-220 °C) and prolonged reaction times. | Microwave irradiation, electrochemical synthesis at ambient temperature. | Reduced energy consumption, shorter reaction times. | researchgate.netrsc.org |

| Reagents | Use of strong, hazardous bases. | Use of milder, less moisture-sensitive bases (e.g., Et3N). | Improved functional group tolerance and easier handling. | jsynthchem.com |

Development of Nano-Formulations and Controlled Release Systems for this compound-Based Active Ingredients

For active ingredients like this compound, particularly in applications such as agriculture, nano-formulations and controlled-release systems (CRSs) offer significant advantages. frontiersin.org These advanced delivery systems are designed to protect the active compound from environmental degradation, improve its bioavailability, and ensure its release is sustained over time and targeted to a specific location. frontiersin.orgmdpi.com

One major challenge with phenolic compounds is their potential volatility and susceptibility to degradation, which can limit their effectiveness. mdpi.com Nano-formulations, such as nanoemulsions, liposomes, and polymeric microcapsules, can encapsulate the active ingredient, enhancing its stability. mdpi.com For agricultural applications, this means potentially lower application rates and reduced environmental runoff. smartfertiliserhub.org.au

Several types of CRSs are being explored for phenolic and pesticide delivery:

Layered Double Hydroxides (LDHs): These inorganic materials can host agrochemicals between their layers, allowing for gradual release into the soil. Nanohybrids have been successfully synthesized to control the release of herbicides structurally related to this compound. researchgate.net

Hydrogels: These are water-retaining polymer networks that can be loaded with active compounds. x-mol.com They are particularly promising for agricultural use as they can release the active ingredient in response to environmental triggers like changes in soil moisture. frontiersin.org

Metal-Phenolic Networks (MPNs): These networks are formed by the self-assembly of phenolic compounds and metal ions. acs.org They can be used to create coatings on functional nanoparticles or fertilizer granules, allowing for precise control over the disintegration and release of the encapsulated agent. smartfertiliserhub.org.auacs.org

The development of these "smart" release systems, which can respond to specific environmental cues like pH, holds the key to creating highly efficient and sustainable applications for this compound-based ingredients. acs.org

Regulatory Science and Risk Assessment Methodologies Pertaining to this compound Use

The use of any chemical compound is governed by rigorous regulatory science and risk assessment methodologies to ensure public and environmental health. For chlorophenoxy compounds, governmental agencies like the U.S. Environmental Protection Agency (EPA) and European bodies conduct thorough evaluations. regulations.govlegislation.gov.ukfao.org

The risk assessment process for a compound like this compound involves several key stages:

Hazard Identification: This step involves a comprehensive review of all available toxicological data. For chlorophenoxy compounds, this includes evaluating studies on various endpoints. regulations.gov When data on the specific compound is limited, regulatory bodies evaluate structurally similar chemicals (analogues) to better characterize the potential hazard. regulations.gov

Dose-Response Assessment: This involves determining the relationship between the magnitude of exposure and the probability of an adverse effect. A critical value derived from this assessment is the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no statistically significant adverse effect is observed. regulations.govwho.int This value is often used as a point of departure for risk assessments. regulations.gov

Exposure Assessment: This stage quantifies the extent of human and environmental exposure through various routes, such as dietary intake or occupational contact.

Analytical methods are fundamental to this process, with techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) being essential for detecting and quantifying chlorophenols in environmental and biological samples. who.intnih.gov

Table 3: Key Components of a Chemical Risk Assessment Framework

| Assessment Component | Description | Key Methodologies and Data Points |

| Hazard Identification | Identifies the potential adverse effects a chemical can cause. | Review of toxicological studies, evaluation of structural analogues, carcinogenicity assessment. regulations.gov |

| Dose-Response Assessment | Determines the relationship between dose and effect. | Determination of No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) from animal studies. regulations.govwho.int |

| Exposure Assessment | Estimates the level of contact with the chemical. | Monitoring environmental concentrations, modeling dietary intake, assessing occupational exposure scenarios. |

| Risk Characterization | Integrates hazard and exposure data to estimate risk. | Comparison of expected exposure levels to the NOAEL, determination of safety factors, regulatory classification (e.g., candidate for substitution). legislation.gov.uk |

Exploration of Unexplored Biological Activities and Emerging Applications for this compound and its Derivatives

While this compound and its close relatives are known for their use as intermediates in biocides, ongoing research is exploring novel biological activities and emerging applications for the diaryl ether scaffold. chemimpex.comcymitquimica.com The core structure is a versatile starting point for the synthesis of new derivatives with a wide spectrum of potential therapeutic and industrial uses.

Recent research has highlighted several promising areas:

Antimicrobial and Antifungal Agents: Derivatives of the core structure are being synthesized and evaluated for potent activity against various microbial strains, including drug-resistant pathogens. researchgate.netfarmaciajournal.com Thiourea derivatives incorporating the 2-((4-chlorophenoxy)methyl) moiety, for example, have been investigated as potential antifungal agents. farmaciajournal.com

Anticancer and Antimitotic Activity: The diaryl ether motif is present in molecules that have been evaluated for antiproliferative activity. researchgate.net Research has explored their ability to interfere with cell division processes, although their effectiveness as tubulin polymerization inhibitors has varied. researchgate.net

Enzyme Inhibition: Diaryl ether substituted compounds have been identified as potential inhibitors of key enzymes in disease-causing organisms. For example, derivatives have been designed as inhibitors of phosphodiesterases (PDEs) in the parasite Trypanosoma brucei, the causative agent of African trypanosomiasis, opening a potential new therapeutic avenue. frontiersin.org

Monoamine Oxidase (MAO) Inhibition: New thiosemicarbazone derivatives incorporating a 4-(4-chlorophenoxy)benzylidene structure have been synthesized and evaluated as inhibitors of monoamine oxidases, enzymes linked to neurological disorders. mdpi.com

Agricultural Applications: Beyond traditional herbicidal use, derivatives are being explored as insecticides and plant growth regulators. farmaciajournal.comevitachem.com

The exploration of these diverse biological activities through structure-activity relationship (SAR) studies continues to drive the design of new, highly specific, and potent molecules based on the this compound framework. frontiersin.org

常见问题

Q. What are the established synthesis routes for 4-(4-Chlorophenoxy)phenol, and how do reaction conditions influence yield?

A common method involves multi-step reactions starting with 4-chlorophenol and a phenyl derivative. For example, 4-chlorophenol can undergo Ullmann coupling with a brominated phenol under catalytic copper(I) iodide and a base like K₂CO₃ in dimethylformamide (DMF) at 120–140°C . Yield optimization requires strict control of temperature, solvent polarity, and catalyst loading. Lower temperatures may reduce side reactions, while excess catalyst can lead to over-halogenation. Purification via column chromatography (silica gel, hexane/ethyl acetate) is typically employed .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic techniques:

- ¹H/¹³C NMR : Peaks at δ ~6.8–7.4 ppm (aromatic protons) and δ ~150–160 ppm (C-O ether linkage) confirm the phenoxy and chlorophenyl groups .

- FT-IR : Absorbance at 1250–1200 cm⁻¹ (C-O-C stretching) and 750 cm⁻¹ (C-Cl bending) .

- Mass Spectrometry : Molecular ion peak at m/z 220.65 (M⁺) matches the molecular formula C₁₂H₉ClO₂ .